molecular formula C8H5BrF2O2 B6318265 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde CAS No. 1785601-76-4

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde

Cat. No.: B6318265
CAS No.: 1785601-76-4
M. Wt: 251.02 g/mol
InChI Key: FJYANJDPGSVPHX-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde typically involves the bromination and fluorination of methoxybenzaldehyde derivatives. One common method includes the following steps:

    Bromination: Methoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce the fluorine atoms at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzaldehydes.

    Oxidation: 3-Bromo-2,6-difluoro-5-methoxybenzoic acid.

    Reduction: 3-Bromo-2,6-difluoro-5-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-methoxybenzaldehyde depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluoro-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-2,6-difluoro-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)7(10)4(3-12)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYANJDPGSVPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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